REACTION_CXSMILES
|
[Si]([C:5]#[N:6])(C)(C)C.CN(C)NC(Cl)=O.[CH2:14]([NH:16][C:17]1[CH:18]=[N+:19]([O-])[CH:20]=[CH:21][C:22]=1[N+:23]([O-:25])=[O:24])[CH3:15]>CN(C=O)C.C(Cl)Cl.O>[CH2:14]([NH:16][C:17]1[C:18]([C:5]#[N:6])=[N:19][CH:20]=[CH:21][C:22]=1[N+:23]([O-:25])=[O:24])[CH3:15]
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Name
|
|
Quantity
|
1.1 mL
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Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
|
Name
|
dimethyl amino carbamoyl chloride
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Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
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CN(NC(=O)Cl)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)NC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture is stirred overnight at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
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Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed
|
Type
|
WASH
|
Details
|
eluting with 40% EtOAc-hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC=1C(=NC=CC1[N+](=O)[O-])C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |